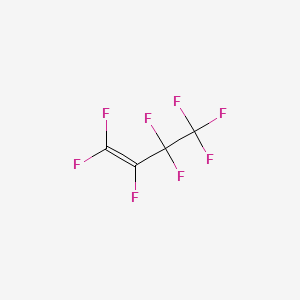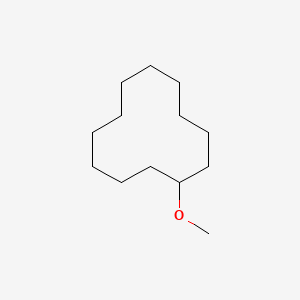
3-(2-Bromoethyl)phenol
Descripción general
Descripción
3-(2-Bromoethyl)phenol: is an organic compound that consists of a phenol group substituted with a 2-bromoethyl group at the third position of the benzene ring. Its molecular formula is C8H9BrO
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromoethyl)phenol can be achieved through several methods. One common approach involves the bromination of 3-ethylphenol. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as carbon tetrachloride (CCl4) or acetic acid (CH3COOH). The reaction proceeds under mild conditions, often at room temperature, to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. The use of continuous flow reactors can enhance the efficiency and safety of the bromination reaction. Additionally, the purification of the product can be achieved through techniques such as distillation or recrystallization to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: 3-(2-Bromoethyl)phenol undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), amine (NH2-), or thiol (SH-) groups.
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Electrophilic Aromatic Substitution: The phenol ring can undergo further substitution reactions with electrophiles such as nitronium (NO2+) or sulfonium (SO3H+) ions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral conditions.
Electrophilic Aromatic Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation.
Major Products Formed:
Nucleophilic Substitution: Formation of 3-(2-hydroxyethyl)phenol, 3-(2-aminoethyl)phenol, or 3-(2-mercaptoethyl)phenol.
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Electrophilic Aromatic Substitution: Formation of nitro or sulfonated derivatives of this compound.
Aplicaciones Científicas De Investigación
Chemistry: 3-(2-Bromoethyl)phenol is used as an intermediate in organic synthesis. It serves as a building block for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of brominated phenols on cellular processes. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its brominated structure may impart unique pharmacological properties, making it a valuable scaffold for drug discovery.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its reactivity makes it a versatile compound for various industrial applications.
Mecanismo De Acción
The mechanism of action of 3-(2-Bromoethyl)phenol involves its interaction with molecular targets through its phenol and bromoethyl groups. The phenol group can form hydrogen bonds and participate in aromatic interactions, while the bromoethyl group can undergo nucleophilic substitution reactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
2-Bromoethylphenol: Similar structure but with the bromoethyl group at the second position.
4-Bromoethylphenol: Similar structure but with the bromoethyl group at the fourth position.
3-Bromophenol: Lacks the ethyl group, only a bromine atom at the third position.
3-(2-Chloroethyl)phenol: Similar structure but with a chloroethyl group instead of a bromoethyl group.
Uniqueness: 3-(2-Bromoethyl)phenol is unique due to the specific positioning of the bromoethyl group at the third position of the phenol ring. This positioning can influence its reactivity and interactions with other molecules, making it distinct from its isomers and analogs.
Propiedades
IUPAC Name |
3-(2-bromoethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6,10H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFGNESVRGGEZCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40341323 | |
| Record name | 3-(2-Bromoethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52059-50-4 | |
| Record name | 3-(2-Bromoethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4,4'-methylenebis[N,N-dimethyl-2-nitroaniline]](/img/structure/B1605076.png)








